molecular formula C16H18N2 B3058218 N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 884497-50-1

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3058218
CAS No.: 884497-50-1
M. Wt: 238.33 g/mol
InChI Key: GSPCKMUOZSNPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, a compound with the molecular formula C16H18N2, has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N2
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 884497-50-1

The compound's structure includes a tetrahydronaphthalene moiety linked to a pyridine ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and potential anticancer applications.

Antibacterial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, indicating that it may target essential bacterial pathways. The investigation involved high-throughput screening of a diverse chemical library, where derivatives of this compound showed promising in vitro activity against tuberculosis with minimal inhibitory concentrations (MICs) ranging from 2.7 µM to 21 µM depending on structural modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyridine and naphthalene components can significantly affect the compound's potency. For instance:

Compound ModificationMIC (µM)Activity
Original Compound21Moderate
4PP-5 (sulfonamide)6.3Active
4PP-13 (N-1 urea)23Inactive
4PP-31 (1-naphthyl)2.7Active

These findings suggest that specific substitutions can enhance or diminish antibacterial efficacy .

Case Study 1: Antitubercular Screening

In a significant study published in Nature, researchers screened approximately 100,000 compounds for their ability to inhibit Mycobacterium tuberculosis. This compound was among the candidates that exhibited selective activity against MmpL3, a crucial target in tuberculosis treatment .

Case Study 2: Inhibition of GTPase Activity

Another study investigated its role as a GTP competitive inhibitor of dynamin I and II. The compound demonstrated an inhibition concentration of approximately 170 µM on dynamin I GTPase activity, suggesting potential applications in cellular processes involving endocytosis and membrane trafficking .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets within bacterial cells and possibly mammalian cells involved in critical pathways such as lipid metabolism and cell division.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-2,4,6,8-11,16,18H,3,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPCKMUOZSNPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395983
Record name N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-50-1
Record name N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.